
4-methoxy-2-methylquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-methylquinolin-8-amine, also known as 4-M2MQA, is an intermediate in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory agents. It is a heterocyclic compound consisting of a quinoline ring with an amine group attached. 4-M2MQA is a versatile organic compound with a wide range of applications in the synthesis of organic and medicinal compounds.
科学研究应用
4-methoxy-2-methylquinolin-8-amine has a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory agents. It is also used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of natural products. Additionally, this compound has been investigated for its potential as an antioxidant and anti-inflammatory agent.
作用机制
The mechanism of action of 4-methoxy-2-methylquinolin-8-amine is not fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory mediators. Additionally, it is thought to act as an anti-inflammatory agent by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant and anti-inflammatory activity. Additionally, it has been shown to modulate the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, two classes of lipid mediators involved in inflammation. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
实验室实验的优点和局限性
The use of 4-methoxy-2-methylquinolin-8-amine in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is easy to handle. Additionally, it is a versatile compound that can be used in a variety of synthetic and research applications. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively unstable compound and can decompose if exposed to high temperatures or light. Additionally, it is a toxic compound and should be handled with caution.
未来方向
The potential applications of 4-methoxy-2-methylquinolin-8-amine are still being explored. Future research could focus on the development of new synthetic methods for the production of this compound and the exploration of its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound and its potential as an antioxidant and anti-inflammatory agent. Finally, research could be done to develop new methods for the safe and efficient handling of this compound in laboratory experiments.
合成方法
4-methoxy-2-methylquinolin-8-amine can be synthesized via several methods, including the reaction of 2-methylquinoline and 4-methoxyaniline, the reaction of 2-methylquinoline and 4-methoxyphenol, and the reaction of 2-methylquinoline and 4-methoxybenzaldehyde. The most common method is the reaction of 2-methylquinoline and 4-methoxyaniline, which involves the reaction of the two components in a solvent such as ethanol or methanol at a temperature of 80-90°C. The reaction results in the formation of this compound, which can then be isolated by distillation.
属性
IUPAC Name |
4-methoxy-2-methylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-6-10(14-2)8-4-3-5-9(12)11(8)13-7/h3-6H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWGXAJFODVCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

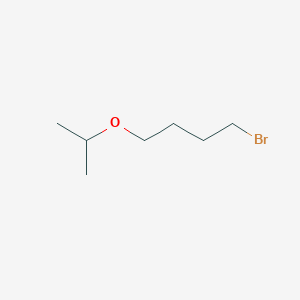
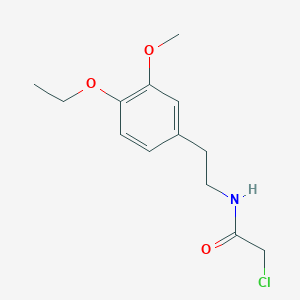
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
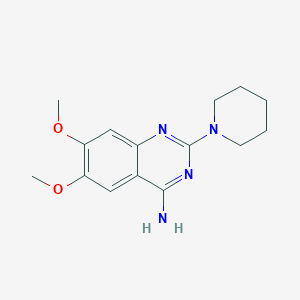

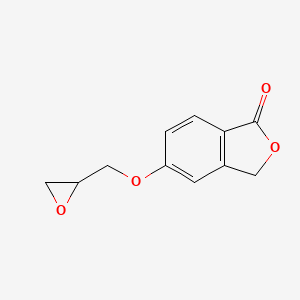
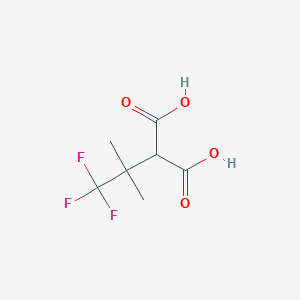




![2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B6612833.png)
